2'-Ethyl Simvastatin
CAS No.: 79902-42-4
Cat. No.: VC0109918
Molecular Formula: C₂₃H₃₄O₅
Molecular Weight: 390.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79902-42-4 |
|---|---|
| Molecular Formula | C₂₃H₃₄O₅ |
| Molecular Weight | 390.51 |
| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate |
| Standard InChI | InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |
| SMILES | CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C |
Introduction
Structural Properties and Chemical Characteristics
Molecular Structure and Composition
2'-Ethyl Simvastatin maintains the core structural features of simvastatin while incorporating an ethyl substituent at the 2' position. Based on the known structure of simvastatin, this modification would yield a compound with an estimated molecular formula of C₂₇H₄₂O₅, reflecting the addition of C₂H₄ to the parent molecule. The theoretical molecular weight would be approximately 446.62 g/mol, compared to simvastatin's 418.57 g/mol .
The compound retains the hexahydronaphthalene ring system and the tetrahydropyran ring that are characteristic of simvastatin. The lactone moiety, which serves as a prodrug feature requiring hydrolysis for activation, remains intact in the 2'-ethyl derivative.
Physicochemical Properties
Table 1: Comparative Physicochemical Properties
| Property | Simvastatin | 2'-Ethyl Simvastatin (Theoretical) |
|---|---|---|
| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ |
| Molecular Weight | 418.57 g/mol | ~446.62 g/mol |
| Physical Appearance | White to off-white crystalline powder | Likely similar to simvastatin |
| Solubility | Practically insoluble in water; freely soluble in chloroform, methanol and ethanol | Predicted lower water solubility, higher lipophilicity |
| Log P (partition coefficient) | ~4.7 | Predicted higher due to ethyl addition |
| Melting Point | 135-138°C | Potentially altered by ethyl substitution |
Like simvastatin, 2'-Ethyl Simvastatin would likely be nonhygroscopic and display limited water solubility while maintaining good solubility in organic solvents . The addition of the ethyl group would theoretically increase the compound's hydrophobicity, potentially affecting its pharmacokinetic behavior, including absorption and distribution in biological systems.
Mechanism of Action and Pharmacological Implications
Primary Mechanism of Action
Like simvastatin, 2'-Ethyl Simvastatin would function as a prodrug, requiring enzymatic hydrolysis of its lactone ring in vivo to generate the corresponding β-hydroxyacid form. This active metabolite serves as a competitive inhibitor of HMG-CoA reductase, the enzyme catalyzing the conversion of HMG-CoA to mevalonate—a critical early rate-limiting step in cholesterol biosynthesis .
The inhibition of this enzyme results in several downstream effects:
The ethyl substitution at the 2' position might influence the binding affinity to HMG-CoA reductase, potentially enhancing or modifying the inhibitory potency compared to simvastatin.
Pleiotropic Effects and Expanded Applications
Beyond lipid-lowering effects, statins like simvastatin exhibit pleiotropic (multiple) effects independent of cholesterol reduction. These include:
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Improved endothelial function
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Enhanced atherosclerotic plaque stability
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Reduced oxidative stress and inflammation
The 2'-ethyl modification could potentially modulate these pleiotropic effects, offering novel therapeutic applications. Of particular interest is the demonstrated antibacterial activity of simvastatin against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Simvastatin has shown the ability to inhibit bacterial protein synthesis and suppress production of key MRSA toxins (α-hemolysin and Panton-Valentine leucocidin) . The 2'-ethyl modification might enhance these properties, potentially offering improved antimicrobial efficacy.
Synthetic Approaches and Production Methods
Modification of Fermentation Products
Starting with naturally produced lovastatin or simvastatin from Aspergillus terreus fermentation , targeted chemical modifications could introduce the ethyl group at the 2' position. This would likely involve protecting group strategies to ensure selective modification at the desired position.
Semisynthetic Approaches
Building on the methods described in patent literature for simvastatin production, semisynthetic routes could be developed:
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Protection of hydroxyl groups in lovastatin or simvastatin
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Selective introduction of the ethyl group at the 2' position
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Deprotection to yield the final 2'-Ethyl Simvastatin product
Table 2: Comparison of Potential Synthetic Routes for 2'-Ethyl Simvastatin
| Synthetic Approach | Starting Material | Key Intermediates | Advantages | Challenges |
|---|---|---|---|---|
| Direct Ethylation | Simvastatin | Protected simvastatin derivatives | Utilizes established compound | Requires selective functionalization |
| Lovastatin Modification | Lovastatin | Ethylated lovastatin intermediates | More reactive starting points | Multiple modification steps |
| Total Synthesis | Simple precursors | Complex multi-step synthesis | Complete control over structure | Lengthy synthetic route, lower yield |
| Biocatalytic | Engineered microorganisms | Direct fermentation product | Potentially more sustainable | Requires extensive strain engineering |
Manufacturing Considerations
The commercial production of 2'-Ethyl Simvastatin would face similar challenges to simvastatin production, including:
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Scale-up challenges for complex organic synthesis
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Ensuring stereochemical control during synthesis
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Purification to pharmaceutical-grade standards
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Cost-effectiveness of the synthetic route
The most promising approach would likely involve adapting existing simvastatin production methods, such as those described in US Patent 5,159,104 or similar patents, which detail the transformation of lovastatin to simvastatin through a series of protection, acylation, and deprotection steps .
Formulation and Delivery Considerations
The physicochemical properties of 2'-Ethyl Simvastatin would influence appropriate formulation strategies:
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For oral administration, the increased lipophilicity might require specialized formulation approaches to ensure adequate bioavailability
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For topical applications targeting skin infections, the higher lipophilicity could potentially enhance skin penetration and retention
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Novel delivery systems, such as nanoparticles or liposomal formulations, might be particularly suitable for this more lipophilic compound
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